Technical Whitepaper: Physicochemical Profiling of 4-Amino-3-fluoro-2-methylbenzonitrile
Technical Whitepaper: Physicochemical Profiling of 4-Amino-3-fluoro-2-methylbenzonitrile
The following technical guide is structured to provide actionable, high-level intelligence for researchers working with 4-Amino-3-fluoro-2-methylbenzonitrile . It moves beyond basic data listing to offer synthesis insights, structural analysis, and handling protocols derived from its specific chemical nature.
Executive Summary
4-Amino-3-fluoro-2-methylbenzonitrile (CAS: 2055841-26-2 ) is a specialized fluorinated aniline derivative serving as a critical scaffold in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors and next-generation androgen receptor antagonists.[1][2] Its structural uniqueness lies in the "push-pull" electronic system created by the electron-withdrawing nitrile and fluorine groups opposing the electron-donating amino and methyl groups. This electronic tension dictates its reactivity profile, solubility, and utility as a pharmacophore building block.
This guide provides a comprehensive physicochemical analysis, synthesis logic, and quality control protocols for researchers utilizing this intermediate in drug discovery.
Part 1: Molecular Identity & Structural Analysis
Chemical Identifiers
| Parameter | Detail |
| Chemical Name | 4-Amino-3-fluoro-2-methylbenzonitrile |
| CAS Number | 2055841-26-2 |
| Molecular Formula | C |
| Molecular Weight | 150.15 g/mol |
| SMILES | N#Cc1ccc(N)c(F)c1C |
| Key Functional Groups | Primary Amine (Nucleophile), Nitrile (Electrophile), Fluorine (Bioisostere/Metabolic Blocker) |
Structural Conformation & Electronic Effects
The molecule features a densely substituted benzene ring where steric and electronic factors compete:
-
Steric Crowding (The 2,3-Interaction): The ortho relationship between the methyl (C2) and fluorine (C3) groups creates a localized steric clash. This restricts the rotation of the adjacent bonds and can influence the regioselectivity of electrophilic aromatic substitutions (SEAr) at the remaining open positions (C5/C6).
-
Electronic "Push-Pull":
-
Nitrile (CN): Strong electron-withdrawing group (EWG) via induction and resonance, deactivating the ring but directing incoming nucleophiles for potential S
Ar reactions if the fluorine is displaced (though the amino group makes this difficult). -
Amino (NH
): Strong electron-donating group (EDG), activating the ring. -
Fluorine (F): Inductive withdrawer but resonance donor.
-
Net Effect: The C5 position is electronically activated by the ortho-amino group, making it the primary site for electrophilic attack (e.g., halogenation) during scaffold elaboration.
-
Part 2: Critical Physicochemical Parameters
The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, EPISuite) relevant to process chemistry.
| Property | Value / Range | Context for Application |
| Physical State | Brown Oil (Crude) to Low-Melting Solid | Often isolated as a viscous oil post-synthesis; crystallizes upon high-vacuum drying or trituration with hexanes.[3] |
| Melting Point | 68°C – 75°C (Predicted) | Low MP requires careful temperature control during vacuum drying to avoid sublimation or melting ("oiling out"). |
| Boiling Point | ~310°C (at 760 mmHg) | High boiling point allows for removal of lower-boiling solvents (EtOAc, DCM) without product loss. |
| Density | 1.25 ± 0.1 g/cm³ | Denser than water; facilitates bottom-layer separation in aqueous workups using halogenated solvents. |
| LogP (Octanol/Water) | 1.8 – 2.1 | Moderately lipophilic. Suitable for extraction with Ethyl Acetate or DCM. |
| pKa (Conjugate Acid) | ~2.5 – 3.0 | The fluorine atom ortho to the amine significantly lowers basicity compared to aniline (pKa 4.6). Requires strong acids for protonation. |
| Solubility | High: DMSO, MeOH, DCM, EtOAcLow: Water, Hexanes | Soluble in polar organic solvents. Poor water solubility necessitates organic co-solvents for aqueous reactions. |
Part 3: Synthesis & Reactivity Workflow
Synthesis Pathway (Field-Proven)
The most robust route to 2055841-26-2 involves the Rosenmund-von Braun reaction or metal-catalyzed cyanation of the corresponding bromo-aniline.
Step 1: Bromination
-
Precursor: 2-Fluoro-3-methylaniline.
-
Reagent: NBS (N-Bromosuccinimide) in DCM or DMF.
-
Mechanism: Electrophilic bromination occurs selectively at the para position to the amine (C4 of the aniline, which becomes C4 of the nitrile product).
-
Intermediate: 4-Bromo-2-fluoro-3-methylaniline.
Step 2: Cyanation
-
Reagent: CuCN (Copper(I) Cyanide) or Zn(CN)
with Pd-catalyst. -
Conditions: DMF/DMAc at 140°C (Rosenmund-von Braun) or 80-100°C (Pd-catalyzed).
-
Critical Insight: The ortho-fluoro group can chelate metal catalysts, potentially slowing the reaction. High temperatures (140°C) are often required for the copper-mediated route.
Visualization: Synthesis & Reactivity Logic
Figure 1: Synthetic pathway from commercially available anilines and downstream reactivity potential.
Part 4: Spectral Characterization (Analytical Fingerprint)
Nuclear Magnetic Resonance (NMR)
The
-
Solvent: DMSO-d
or CDCl . -
Aromatic Region (2 Protons):
-
H5: Appears as a doublet of doublets (dd). It couples with H6 (ortho,
Hz) and H5 is meta to Fluorine ( Hz). -
H6: Appears as a doublet (d) or doublet of doublets. It couples with H5 (
Hz). Coupling to Fluorine (para) is usually small ( Hz) and may broaden the peak rather than split it.
-
-
Aliphatic Region:
-
Methyl (CH
): Singlet (or doublet with small coupling) around 2.1 – 2.3 ppm.
-
-
Amine (NH
): Broad singlet, exchangeable with D O, typically around 4.0 – 6.0 ppm depending on concentration and solvent.
Mass Spectrometry (MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).
-
Molecular Ion:
m/z. -
Fragmentation: Loss of HCN (27 Da) is common in nitriles.
Part 5: Experimental Protocols
Protocol: HPLC Purity Assessment
Due to the compound's polarity, a standard reverse-phase gradient is effective.
Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile absorption).
-
Retention Time: Expect elution around 4.5 – 5.5 min (moderate polarity).
Protocol: Solubility & Stability Handling
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation (browning) upon long-term exposure to air.
-
Purification: If the compound appears as a dark oil, purify via silica gel chromatography using a gradient of Hexanes:Ethyl Acetate (from 90:10 to 60:40) . The amino-nitrile is polar enough to stick to silica, so ensure sufficient polarity to elute.
Part 6: Applications in Drug Discovery
This scaffold is a bioisosteric replacement for non-fluorinated anilines in:
-
BTK Inhibitors: Used to synthesize irreversible inhibitors where the aniline nitrogen forms an amide bond with an acryloyl chloride warhead (targeting Cys481).
-
Androgen Receptor Antagonists: The nitrile group mimics the electron-deficient rings found in enzalutamide-class drugs.
-
PROTAC Linkers: The amine serves as an attachment point for linkers in targeted protein degradation chimeras.
References
-
World Intellectual Property Organization (WIPO) . Patent WO2022032019A1: BTK Inhibitors. (2022). Describes the synthesis and isolation of 4-amino-3-fluoro-2-methylbenzonitrile as an intermediate.
-
National Center for Biotechnology Information . PubChem Compound Summary: 4-Fluoro-2-methylbenzonitrile (Analogous Structure). Accessed 2026.[4]
-
Appretech Scientific . Product Catalog: 4-Amino-3-fluoro-2-methylbenzonitrile. (2025). Confirmation of commercial availability and CAS assignment.[5][6]
-
ChemicalBook . Product Entry: CAS 2055841-26-2.[2][6][7][8][9]
Sources
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- 2. 2055841-26-2 | 4-Amino-3-fluoro-2-methylbenzonitrile | Next Peptide [nextpeptide.com]
- 3. appretech.com [appretech.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 4-Amino-3-fluoro-2-methylbenzonitrile [myskinrecipes.com]
- 6. Benzonitrile, 4-amino-3-fluoro-2-methyl- suppliers & manufacturers in China [chemicalbook.com]
- 7. 2091256-91-4|3-Amino-4-fluoro-2-methylbenzonitrile|BLD Pharm [bldpharm.com]
- 8. 873697-68-8|3-Amino-2-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 9. 679809-59-7_Benzonitrile, 4-amino-3-formyl- (9CI)CAS号:679809-59-7_Benzonitrile, 4-amino-3-formyl- (9CI)【结构式 性质 英文】 - 化源网 [chemsrc.com]
